molecular formula C10H12BrN3S B7758417 (1Z,N'Z)-N'-(1-(4-bromophenyl)ethylidene)-N-methylcarbamohydrazonothioic acid

(1Z,N'Z)-N'-(1-(4-bromophenyl)ethylidene)-N-methylcarbamohydrazonothioic acid

Cat. No.: B7758417
M. Wt: 286.19 g/mol
InChI Key: SLYNBGHAPHLPJT-QPEQYQDCSA-N
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Description

(1Z,N’Z)-N’-(1-(4-bromophenyl)ethylidene)-N-methylcarbamohydrazonothioic acid is a synthetic organic compound that belongs to the class of carbamohydrazonothioic acids This compound is characterized by the presence of a bromophenyl group, an ethylidene moiety, and a methylcarbamohydrazonothioic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1Z,N’Z)-N’-(1-(4-bromophenyl)ethylidene)-N-methylcarbamohydrazonothioic acid typically involves the following steps:

    Formation of the hydrazone intermediate: This step involves the reaction of 4-bromoacetophenone with hydrazine hydrate to form the corresponding hydrazone.

    Condensation reaction: The hydrazone intermediate is then reacted with methyl isothiocyanate under basic conditions to yield the final product.

Industrial Production Methods

In an industrial setting, the production of (1Z,N’Z)-N’-(1-(4-bromophenyl)ethylidene)-N-methylcarbamohydrazonothioic acid may involve optimized reaction conditions, such as controlled temperature, pressure, and the use of catalysts to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, potentially leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions may convert the compound into its corresponding amine or alcohol derivatives.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Sodium methoxide, potassium tert-butoxide.

Major Products Formed

    Oxidation products: Sulfoxides, sulfones.

    Reduction products: Amines, alcohols.

    Substitution products: Various substituted phenyl derivatives.

Scientific Research Applications

Chemistry

    Catalysis: The compound may serve as a ligand in coordination chemistry, facilitating various catalytic processes.

    Material Science: Potential use in the development of novel materials with specific electronic or optical properties.

Biology

    Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes, providing insights into enzyme function and regulation.

    Drug Development: Potential use as a lead compound in the development of new pharmaceuticals.

Medicine

    Therapeutic Agents: Exploration of its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

Industry

    Agriculture: Potential use as a pesticide or herbicide.

    Polymer Industry: Use in the synthesis of specialty polymers with unique properties.

Mechanism of Action

The mechanism of action of (1Z,N’Z)-N’-(1-(4-bromophenyl)ethylidene)-N-methylcarbamohydrazonothioic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. Additionally, it may interact with cellular pathways, affecting signal transduction and cellular responses.

Comparison with Similar Compounds

Similar Compounds

  • (1Z,N’Z)-N’-(1-(4-chlorophenyl)ethylidene)-N-methylcarbamohydrazonothioic acid
  • (1Z,N’Z)-N’-(1-(4-fluorophenyl)ethylidene)-N-methylcarbamohydrazonothioic acid
  • (1Z,N’Z)-N’-(1-(4-methylphenyl)ethylidene)-N-methylcarbamohydrazonothioic acid

Uniqueness

The presence of the bromophenyl group in (1Z,N’Z)-N’-(1-(4-bromophenyl)ethylidene)-N-methylcarbamohydrazonothioic acid imparts unique chemical properties, such as increased reactivity in substitution reactions and potential biological activity. This distinguishes it from similar compounds with different substituents.

Properties

IUPAC Name

1-[(Z)-1-(4-bromophenyl)ethylideneamino]-3-methylthiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BrN3S/c1-7(13-14-10(15)12-2)8-3-5-9(11)6-4-8/h3-6H,1-2H3,(H2,12,14,15)/b13-7-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLYNBGHAPHLPJT-QPEQYQDCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NNC(=S)NC)C1=CC=C(C=C1)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=N/NC(=S)NC)/C1=CC=C(C=C1)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12BrN3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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